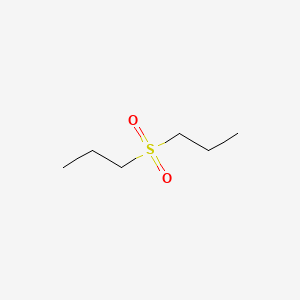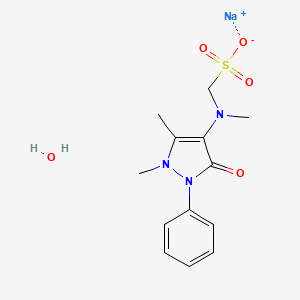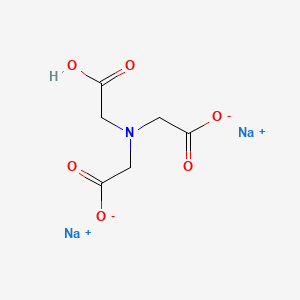
DM-Nitrophen
Overview
Description
DM-Nitrophen is a photolabile calcium chelator widely used in scientific research. It is known for its ability to rapidly release calcium ions upon exposure to ultraviolet light, making it a valuable tool for studying calcium-dependent processes in cells. The compound is particularly useful in neurophysiology and cell biology for manipulating intracellular calcium levels with high temporal precision.
Preparation Methods
Synthetic Routes and Reaction Conditions: DM-Nitrophen is synthesized through a multi-step process involving the nitration of dimethoxybenzene followed by the introduction of a diaminoethane moiety. The key steps include:
Nitration: Dimethoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitro-4,5-dimethoxybenzene.
Amination: The nitro compound is then reacted with ethylenediamine to introduce the diaminoethane group.
Chelation: The final step involves the chelation of the diaminoethane derivative with ethylenediaminetetraacetic acid (EDTA) to form the tetrasodium salt of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced as an orange solid and is stored under conditions that protect it from light and moisture to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: DM-Nitrophen undergoes several types of chemical reactions, primarily driven by its photolabile nature:
Photolysis: Upon exposure to ultraviolet light, this compound undergoes photolysis, resulting in a significant decrease in its calcium-binding affinity and the release of free calcium ions.
Decarboxylation: Photolysis can also lead to decarboxylation, a reaction pathway where the compound loses a carboxyl group as carbon dioxide.
Common Reagents and Conditions:
Ultraviolet Light: Used to induce photolysis.
Calcium and Magnesium Ions: this compound binds to these ions, and their release is studied under various conditions.
Major Products Formed:
Free Calcium Ions: Released upon photolysis.
Decarboxylated Derivatives: Formed as a result of decarboxylation during photolysis.
Scientific Research Applications
DM-Nitrophen has a wide range of applications in scientific research:
Neurophysiology: Used to study calcium-dependent neurotransmitter release in neurons.
Cell Biology: Employed to manipulate intracellular calcium levels and study calcium signaling pathways.
Medicine: Investigated for its potential in controlled drug release and therapeutic applications.
Industry: Utilized in the development of calcium-sensitive assays and diagnostic tools.
Mechanism of Action
DM-Nitrophen is compared with other photolabile calcium chelators such as nitrophenyl-EGTA and nitr-5:
Nitrophenyl-EGTA: Similar to this compound but has a lower calcium-binding affinity and slower photolysis rate.
Nitr-5: Another photolabile calcium chelator with a different calcium-binding profile and photolysis kinetics.
Uniqueness of this compound:
High Calcium-Binding Affinity: this compound has a higher affinity for calcium ions compared to other chelators.
Rapid Photolysis: It undergoes faster photolysis, making it suitable for studies requiring rapid calcium release.
Comparison with Similar Compounds
- Nitrophenyl-EGTA
- Nitr-5
- DMNP-EDTA
DM-Nitrophen stands out due to its unique combination of high calcium-binding affinity and rapid photolysis, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O12/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGYESXGMKAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922409 | |
| Record name | 2,2',2'',2'''-{[1-(4,5-Dimethoxy-2-nitrophenyl)ethane-1,2-diyl]dinitrilo}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117367-86-9 | |
| Record name | DM-nitrophen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117367869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-{[1-(4,5-Dimethoxy-2-nitrophenyl)ethane-1,2-diyl]dinitrilo}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DM-NITROPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R256763SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-met](/img/structure/B1670760.png)
![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]eth](/img/structure/B1670761.png)
![[(3Z,5S,6S,7S,8R,9S,11Z,13S,14S,15S,16Z,18S)-8,14,18-trihydroxy-19-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl]-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B1670762.png)



